molecular formula C21H26Cl2O2 B1666978 Biclotymol CAS No. 15686-33-6

Biclotymol

Cat. No.: B1666978
CAS No.: 15686-33-6
M. Wt: 381.3 g/mol
InChI Key: HNOOXWDWUSLXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biclotymol is a phenolic antiseptic widely used for treating mouth and throat infections. It is also a common ingredient in cough medicines . The compound is known for its antibacterial, anti-inflammatory, and analgesic properties .

Biochemical Analysis

Biochemical Properties

Biclotymol is characterized by its marked antibacterial efficacy, which is associated with evident anti-inflammatory and analgesic action . It interacts with various biomolecules in the body, primarily proteins, to exert its effects . The nature of these interactions is largely due to the phenolic structure of this compound, which allows it to form hydrogen bonds with proteins and other biomolecules .

Cellular Effects

This compound has a significant impact on various types of cells, particularly those involved in immune response. Its antibacterial properties help in eliminating pathogenic bacteria, thereby aiding the immune cells in combating infections . Furthermore, its anti-inflammatory action helps in reducing inflammation at the cellular level .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its phenolic structure allows it to form hydrogen bonds with various biomolecules, thereby influencing their function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is generally understood that the effects of any compound can vary based on factors such as concentration, environmental conditions, and the presence of other interacting substances .

Dosage Effects in Animal Models

This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

As a phenolic compound, it is likely to undergo phase II metabolic reactions such as glucuronidation and sulfation . These reactions typically involve enzymes such as glucuronosyltransferases and sulfotransferases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including blood perfusion, tissue binding, regional pH, and permeability of cell membranes . This compound, like other drugs, is likely to be transported in the blood bound to plasma proteins, and its distribution would be determined by its affinity for different tissues .

Subcellular Localization

Given its lipophilic nature, it is likely to be found in areas of the cell where lipophilic compounds typically accumulate, such as the cell membrane or within lipid droplets . Its localization could influence its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Biclotymol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biclotymol has several scientific research applications:

Comparison with Similar Compounds

Biclotymol is unique among phenolic antiseptics due to its combined antibacterial, anti-inflammatory, and analgesic properties. Similar compounds include:

Properties

IUPAC Name

4-chloro-2-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-6-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2O2/c1-10(2)14-8-18(22)12(5)16(20(14)24)7-17-13(6)19(23)9-15(11(3)4)21(17)25/h8-11,24-25H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOOXWDWUSLXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1CC2=C(C(=CC(=C2C)Cl)C(C)C)O)O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166144
Record name Biclotymol [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15686-33-6
Record name Biclotymol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15686-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biclotymol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biclotymol [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biclotymol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BICLOTYMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4K0AE8XW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Biclotymol
Reactant of Route 2
Reactant of Route 2
Biclotymol
Reactant of Route 3
Biclotymol
Reactant of Route 4
Reactant of Route 4
Biclotymol
Reactant of Route 5
Reactant of Route 5
Biclotymol
Reactant of Route 6
Biclotymol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.